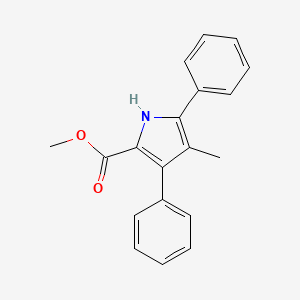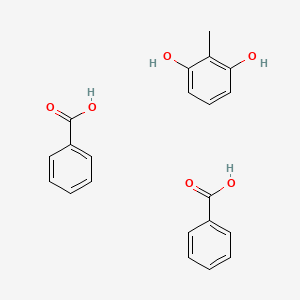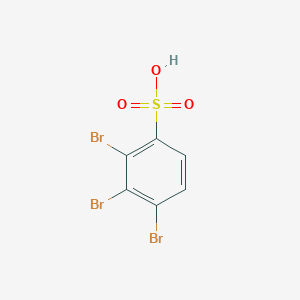![molecular formula C13H19NO B14373348 3-[(Azepan-1-yl)methyl]phenol CAS No. 90287-69-7](/img/structure/B14373348.png)
3-[(Azepan-1-yl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Azepan-1-yl)methyl]phenol is an organic compound that features a phenol group substituted with an azepane moiety. The structure consists of a benzene ring with a hydroxyl group (phenol) and a seven-membered nitrogen-containing ring (azepane) attached via a methylene bridge. This unique combination of functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Azepan-1-yl)methyl]phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with an azepane-containing reagent. One common method is the reaction of 3-bromomethylphenol with azepane under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation to form quinones. Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group. Typical reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Scientific Research Applications
3-[(Azepan-1-yl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of novel reaction mechanisms and pathways.
Biology: Investigated for its potential as a bioactive compound. Studies have shown that derivatives of phenols can exhibit antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications. Phenolic compounds are known for their role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of polymers, resins, and other materials. The compound’s reactivity makes it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(Azepan-1-yl)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and π-π interactions with active sites, while the azepane moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
Azepane: A seven-membered nitrogen-containing ring without the phenol group.
3-(Piperidin-1-yl)methylphenol: Similar structure but with a six-membered nitrogen-containing ring (piperidine) instead of azepane.
Uniqueness: 3-[(Azepan-1-yl)methyl]phenol is unique due to the combination of the phenol and azepane moieties. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
90287-69-7 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(azepan-1-ylmethyl)phenol |
InChI |
InChI=1S/C13H19NO/c15-13-7-5-6-12(10-13)11-14-8-3-1-2-4-9-14/h5-7,10,15H,1-4,8-9,11H2 |
InChI Key |
UVWCUQMHJZAVFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


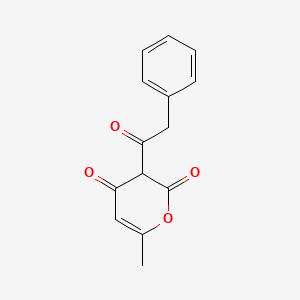
![2-[(Propan-2-yl)sulfanyl]cycloheptan-1-one](/img/structure/B14373277.png)
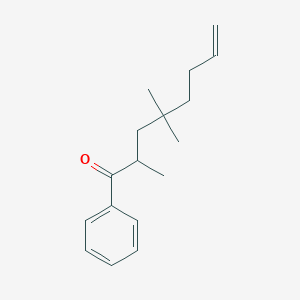
![1-[(2-Ethenylphenyl)methyl]piperidine](/img/structure/B14373292.png)
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14373295.png)
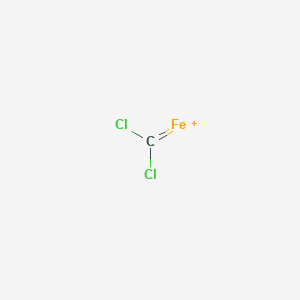
![2,3-Diphenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B14373314.png)

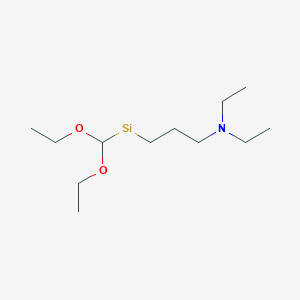
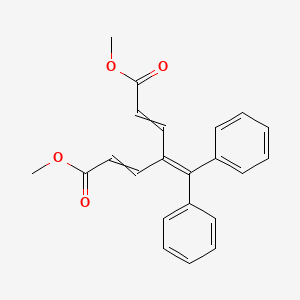
![1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373339.png)
